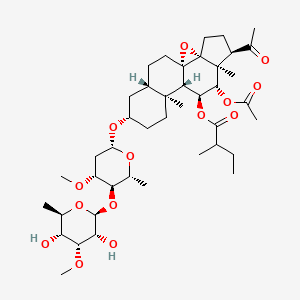
Tenacissoside H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenacissoside H es un compuesto natural extraído del tallo de Marsdenia tenacissima. Es conocido por sus propiedades antiinflamatorias y antitumorales. Este compuesto ha sido objeto de diversos estudios científicos debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento del carcinoma hepatocelular y otros cánceres .
Aplicaciones Científicas De Investigación
Tenacissoside H tiene una amplia gama de aplicaciones de investigación científica:
Medicina: El compuesto ha mostrado promesa en el tratamiento del carcinoma hepatocelular, el cáncer de esófago y otras malignidades. .
Industria: This compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos contra el cáncer.
Análisis Bioquímico
Biochemical Properties
Tenacissoside H has been found to interact with various biomolecules, particularly enzymes and proteins involved in inflammatory responses . It has been shown to modulate the nuclear factor κB (nf-κb) and p38 pathways, regulating inflammatory cytokines such as tumor necrosis factor-α (tnf-α), cyclooxygenase (cox-2), interleukin-1b (il-1b), interleukin-8 (il-8), interleukin-10 (il-10), nitric oxide synthase (nos2b) and prostaglandin E synthase (ptges) .
Cellular Effects
In vitro studies have shown that this compound can significantly inhibit cell proliferation in a time-and-dose-dependent manner . It has been found to arrest the cell cycle in S phase and significantly inhibit PI3K and NF-κB mRNA expression . Furthermore, it has been reported to enhance radiosensitivity and promote apoptosis of hepatocellular carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PI3K/Akt/mTOR signaling pathway . It has been found to attenuate the activation of this pathway, leading to increased radiosensitivity of hepatocellular carcinoma cells and induction of autophagy and apoptosis .
Metabolic Pathways
It has been suggested that the biotransformation of C21 steroidal glycosides in Marsdenia tenacissima is a central reaction in the fermentation process of this compound .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Tenacissoside H se extrae principalmente de la planta Marsdenia tenacissima. El proceso de extracción implica aislar el compuesto del tallo seco de la planta utilizando disolventes como el acetato de etilo . El compuesto se purifica entonces mediante técnicas como la cromatografía líquida de ultra rendimiento (UPLC) y la espectrometría de masas en tándem (MS/MS) .
Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de Marsdenia tenacissima. El proceso incluye el secado del material vegetal, seguido de la extracción con disolventes y la purificación. El compuesto purificado se somete entonces a medidas de control de calidad para garantizar su pureza y eficacia .
Análisis De Reacciones Químicas
Tipos de reacciones: Tenacissoside H sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades terapéuticas .
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus actividades biológicas mejoradas .
Mecanismo De Acción
Tenacissoside H ejerce sus efectos a través de varias vías moleculares:
Comparación Con Compuestos Similares
Tenacissoside H es único debido a su estructura molecular específica y sus actividades biológicas. Los compuestos similares incluyen:
Tenacissoside I: Otro compuesto aislado de Marsdenia tenacissima, conocido por sus propiedades antitumorales.
Tenacigenin B: Un compuesto que sufre reacciones de deshidrogenación y se estudia por sus efectos anticancerígenos.
Tenacissoside F: Similar en estructura a this compound, con actividades biológicas comparables.
En conclusión, this compound es un compuesto de interés significativo debido a sus diversas aplicaciones terapéuticas y sus mecanismos de acción únicos. Su potencial en los campos de la química, la biología, la medicina y la industria continúa explorándose a través de la investigación en curso.
Propiedades
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h20,22-23,25-36,38,45-46H,11-19H2,1-10H3/t20?,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFCYYMBMDMOU-ZIAOJATMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













